(5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a furan ring with an acetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-acetylfuran-2-carbaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenyl and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives
These compounds share structural similarities, such as the presence of a thiazolidinone or furan ring, but differ in their specific substituents and overall structure. The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO3S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5E)-5-[(5-acetylfuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11NO3S2/c1-10(18)13-8-7-12(20-13)9-14-15(19)17(16(21)22-14)11-5-3-2-4-6-11/h2-9H,1H3/b14-9+ |
InChI Key |
VLTUHVWFADUOJZ-NTEUORMPSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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